
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide, also known as CP-690,550, is a chemical compound that belongs to the family of Janus Kinase (JAK) inhibitors. It was first synthesized in 2005 by Pfizer, Inc. and has since been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
JAK enzymes are involved in the signaling pathways of various cytokines and growth factors, which regulate the immune response and inflammation. 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide inhibits the activity of JAK enzymes, thereby reducing the production of pro-inflammatory cytokines and inhibiting the immune response.
Biochemical and Physiological Effects:
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide has been shown to have significant anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6, interleukin-1β, and tumor necrosis factor-α. It also inhibits the activation and proliferation of immune cells such as T cells and B cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide has several advantages for lab experiments, including its specificity for JAK enzymes and its ability to inhibit the immune response and inflammation. However, it also has some limitations, including its potential toxicity and off-target effects.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide, including:
1. Further studies on its efficacy and safety in various diseases, including autoimmune diseases, cancer, and infectious diseases.
2. Development of new JAK inhibitors with improved selectivity and reduced toxicity.
3. Exploration of the potential use of 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide in combination with other drugs for synergistic effects.
4. Investigation of the role of JAK enzymes in various physiological processes and diseases.
5. Development of new methods for the synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide and other JAK inhibitors.
In conclusion, 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide is a promising chemical compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of JAK enzymes, which play a key role in the immune response and inflammation. Further research is needed to fully understand its efficacy and safety in various diseases and to develop new JAK inhibitors with improved selectivity and reduced toxicity.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide involves a series of chemical reactions starting from 2-chloro-4-methylpyridine. The compound is first converted to 2-chloro-4-methylpyridine-3-carboxylic acid, which is then reacted with thionyl chloride to form 2-chloro-4-methylpyridine-3-sulfonyl chloride. Finally, this compound is reacted with 2-chloro-4-methylphenylamine to yield 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide.
Applications De Recherche Scientifique
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which play a key role in the immune response and inflammation.
Propriétés
IUPAC Name |
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-4-5-10(9(13)7-8)16-19(17,18)11-3-2-6-15-12(11)14/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUABTGHKMJQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[2-oxo-2-[2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]ethyl]prop-2-enamide](/img/structure/B2780142.png)
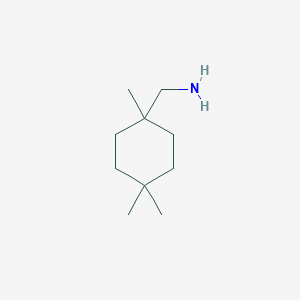

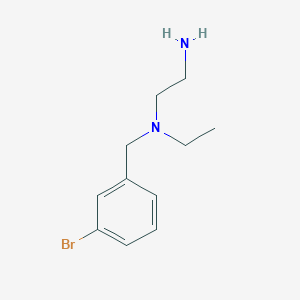
![methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate hydrochloride](/img/structure/B2780148.png)
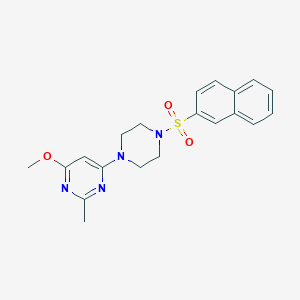

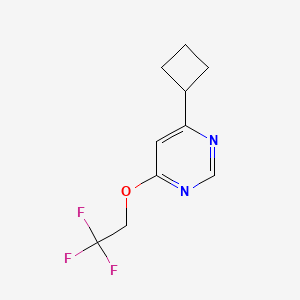
![4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline](/img/structure/B2780155.png)
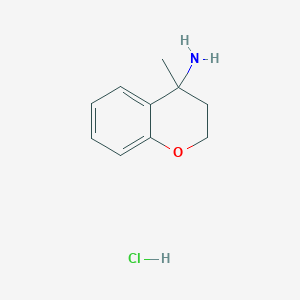
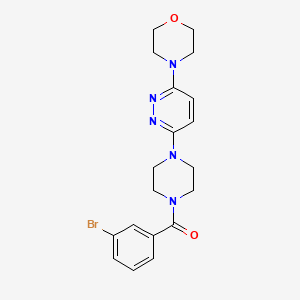

![2-[2-(Phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole](/img/structure/B2780164.png)